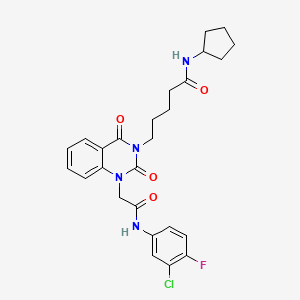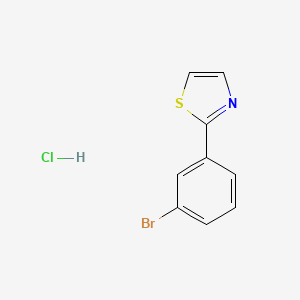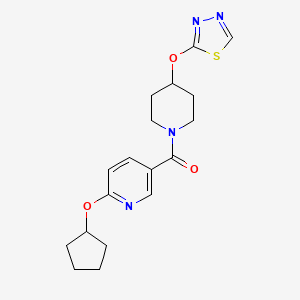
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(6-(cyclopentyloxy)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(6-(cyclopentyloxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(6-(cyclopentyloxy)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(6-(cyclopentyloxy)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(6-(cyclopentyloxy)pyridin-3-yl)methanone: derivatives have been synthesized and evaluated for their antimicrobial properties. In particular, they were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity .
Anticancer Potential
These derivatives have also been investigated for their cytotoxic effects. In an MTT assay, compounds 1–10 were evaluated against K562 CML , Jurkat , and MT-2 leukemia cell lines, as well as the HeLa human cervical carcinoma cell line. Understanding their impact on cancer cells is crucial for potential therapeutic applications .
Antifungal Properties
The antifungal screening of these compounds was assessed against strains of T. harzianum and A. niger . Comparisons were made with standard antifungal drugs like fluconazole . The results shed light on their efficacy in combating fungal infections .
Medicinal Chemistry
Given their diverse biological properties, including anthelmintic, antiarthropodal, and fungicidal activities, these compounds are intriguing subjects in medicinal chemistry. Researchers explore their potential as drug candidates .
Industrial Applications
Beyond their biological relevance, 1,3,4-thiadiazole derivatives find applications in industry. Their chemical reactivity makes them valuable for synthesizing various nitrogen, oxygen, sulfur, and selenium-containing compounds .
Wirkmechanismus
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antimicrobial properties . Therefore, it is plausible that this compound may interact with microbial proteins or enzymes, disrupting their normal function and leading to the death of the microorganism.
Mode of Action
It is known that many 1,3,4-thiadiazole derivatives exert their effects by interacting with specific targets in the cell, leading to changes in cellular function . The specific interactions and changes induced by this compound would need to be determined through further experimental studies.
Biochemical Pathways
Given the broad range of activities associated with 1,3,4-thiadiazole derivatives, it is likely that multiple pathways could be affected
Result of Action
Given the antimicrobial activity associated with 1,3,4-thiadiazole derivatives , it is likely that this compound could lead to the death of microbial cells
Eigenschaften
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c23-17(13-5-6-16(19-11-13)24-14-3-1-2-4-14)22-9-7-15(8-10-22)25-18-21-20-12-26-18/h5-6,11-12,14-15H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQADGPGSBZBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

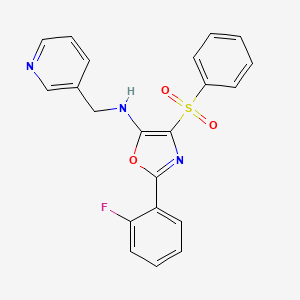
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2482381.png)
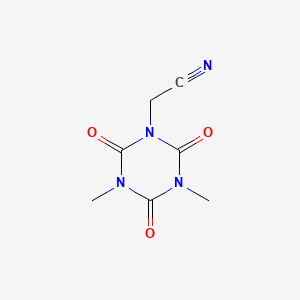
![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)
![(S)-2-Methyl-3-[(tetrahydro-2H-pyran)-2-yl]propan-1-ol](/img/structure/B2482388.png)
![Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide](/img/structure/B2482390.png)

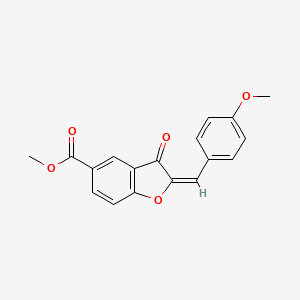
![1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2482394.png)
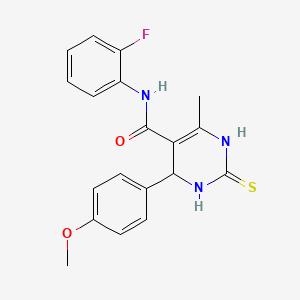
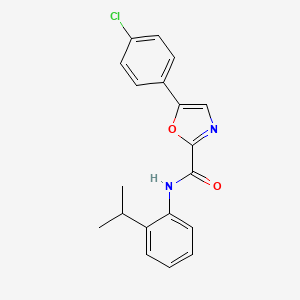
methanone](/img/structure/B2482397.png)
